molecular formula C20H16ClF3N4O4S2 B2592708 N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide CAS No. 392299-24-0

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide

Cat. No.: B2592708
CAS No.: 392299-24-0
M. Wt: 532.94
InChI Key: MEEPQYTXPPPMRJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core with diverse pharmacological applications. Structurally, it features a 1,3,4-thiadiazol-2-yl scaffold substituted with a sulfanyl-linked carbamoyl methyl group at position 5, which is further attached to a 2-chloro-5-(trifluoromethyl)phenyl moiety. The N-terminal is functionalized with a 3,4-dimethoxybenzamide group, contributing to its electronic and steric properties.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O4S2/c1-31-14-6-3-10(7-15(14)32-2)17(30)26-18-27-28-19(34-18)33-9-16(29)25-13-8-11(20(22,23)24)4-5-12(13)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEPQYTXPPPMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the 2-chloro-5-(trifluoromethyl)phenyl isocyanate, which is then reacted with a suitable thiadiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require the use of catalysts or specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For instance:

  • Cell Viability Studies : Research involving the compound N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide has shown promising results in reducing cell viability in various cancer cell lines. In vitro assays on LoVo and MCF-7 cell lines revealed that certain derivatives can significantly inhibit cell growth at low concentrations .
  • Mechanistic Insights : The mechanisms of action include induction of apoptosis and modulation of the cell cycle dynamics. The half-maximal inhibitory concentration (IC50) values for several derivatives were calculated to assess their potency against cancer cells .

Antimicrobial Activity

Thiadiazole derivatives also exhibit notable antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have indicated that compounds containing the thiadiazole moiety can be effective against a range of bacterial and fungal pathogens. For example, some derivatives have shown comparable efficacy to standard antibiotics like ciprofloxacin .
  • Synergistic Effects : The interaction of thiadiazole derivatives with existing antibiotics can enhance their efficacy. For instance, the combination of a specific thiadiazole derivative with Amphotericin B demonstrated a significant reduction in the minimum inhibitory concentration (MIC), indicating enhanced antimicrobial activity while potentially reducing toxicity .

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiadiazole derivatives have been explored for various other biological activities:

  • Anti-Diabetic Properties : Certain derivatives have been identified as potent inhibitors of α-glucosidase, suggesting their potential as anti-diabetic agents .
  • Anti-Platelet Activity : Some compounds have shown high inhibition rates against cyclooxygenase enzymes (COX), indicating their potential as anti-platelet agents .

Case Study 1: Anticancer Activity

A study synthesized several thiadiazole derivatives and evaluated their anticancer potential using MTS assays on LoVo and MCF-7 cells. The results indicated that compounds with specific substituents exhibited IC50 values below 50 µM after 48 hours of treatment, demonstrating significant anti-proliferative effects .

CompoundCell LineIC50 (µM)
2gLoVo2.44
2gMCF-723.29

Case Study 2: Synergistic Antimicrobial Effects

Another study focused on the interaction between a thiadiazole derivative and Amphotericin B. The combined treatment resulted in lower MIC values compared to Amphotericin B alone, showcasing the potential for reduced dosages and toxicity while maintaining efficacy against fungal infections .

Mechanism of Action

The mechanism of action of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to and inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Core Structure R1 (Thiadiazole Substitution) R2 (Terminal Group) Pharmacological Activity (IC50) Reference
Target Compound 1,3,4-Thiadiazole [2-Chloro-5-(trifluoromethyl)phenyl]-carbamoylmethylsulfanyl 3,4-Dimethoxybenzamide Not reported
Compound 7b () 1,3,4-Thiadiazole 4-Methyl-2-phenylthiazole-5-carbonyl Phenylhydrazinecarbothioamide HepG-2: 1.61 ± 1.92 μg/mL
Compound 11 () 1,3,4-Thiadiazole 2-(4-Methyl-2-phenylthiazole-5-carbonyl) Propane hydrazonoyl chloride derivative HepG-2: 1.98 ± 1.22 μg/mL
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () 1,3,4-Thiadiazole (4-Chlorophenyl)methylsulfanyl 4-(Dimethylsulfamoyl)benzamide Not reported

Key Observations :

  • The target compound’s trifluoromethyl and chloro substituents may enhance metabolic stability compared to methyl/phenyl groups in analogues .

Pharmacological Activity

While direct activity data for the target compound are unavailable, structurally related 1,3,4-thiadiazoles exhibit anticancer properties. For example:

  • Compound 7b () showed potent activity against HepG-2 (IC50 = 1.61 μg/mL), attributed to its phenylthiazole-carbonyl substituent, which may enhance DNA intercalation .

The target compound’s trifluoromethyl group could improve membrane permeability and target engagement compared to dichloro or fluoro substituents .

Key Differences :

  • The target compound likely requires multi-step synthesis involving hydrazinecarbothioamide intermediates and α-halo compounds, similar to ’s methodology .
  • emphasizes tautomerism control during triazole-thione formation, a consideration for optimizing the target compound’s stability .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound may enhance electrophilic interactions with biological targets compared to simpler halogenated analogues .
  • Sulfanyl Linkers : The methylsulfanyl bridge in the target compound likely improves conformational flexibility, contrasting with rigid carbonyl linkages in ’s derivatives .
  • Terminal Benzamide Modifications : The 3,4-dimethoxy substitution could increase solubility relative to lipophilic groups (e.g., dimethylsulfamoyl in ), balancing pharmacokinetic properties .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Expected absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer, as seen in ’s triazole derivatives .
  • Solubility : The 3,4-dimethoxybenzamide group may confer higher aqueous solubility than methylsulfamoyl or halogenated termini .

Biological Activity

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide is a complex organic compound that exhibits significant biological activity. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, as well as mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

\text{N 5 2 chloro 5 trifluoromethyl phenyl carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide}

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess broad-spectrum antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:

  • Minimum Biofilm Eradication Concentration (MBEC) : Studies have reported MBEC values as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating potent antibiofilm activity .

Anticancer Activity

Thiadiazole compounds are recognized for their anticancer properties. The specific compound has demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µg/mL)Observations
A549 (lung carcinoma)1.16Induces apoptosis and inhibits cell proliferation .
HL-60 (leukemia)7–8Decreased viability; induction of apoptosis .
T47D (breast carcinoma)<10Significant antiproliferative activity .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
  • Cell Signaling Modulation : It can modulate signaling pathways involved in cell proliferation and apoptosis.
  • Membrane Permeability : Due to its mesoionic character, the thiadiazole ring allows the compound to cross cellular membranes effectively .

Study on Anticancer Properties

A study published in Molecules highlighted the anticancer potential of thiadiazole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer types. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Antimicrobial Efficacy Study

Another research article focused on antimicrobial studies revealed that derivatives with trifluoromethyl substitutions showed improved efficacy against drug-resistant strains of bacteria. The compound's ability to disrupt biofilms was particularly noted as a crucial factor in its antimicrobial success .

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound, and what key reaction steps are involved?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Reacting 5-amino-1,3,4-thiadiazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form carbamoyl intermediates .
  • Sulfanyl Coupling : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene reactions .
  • Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms substituent positions and purity (e.g., ¹H/¹³C NMR for functional group analysis) .
  • Elemental Analysis : Validates molecular composition .
  • X-ray Crystallography : Resolves 3D structure using software like SHELX for refinement .

Q. What preliminary biological screening data exist for this compound?

Early studies on analogous 1,3,4-thiadiazole derivatives show:

  • Antimicrobial Activity : Efficacy against Gram-positive bacteria (e.g., S. aureus) and Candida albicans .
  • Anticancer Potential : Cytotoxicity assays using cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol for higher yield and scalability?

  • Condition Screening : Test solvents (dioxane vs. acetonitrile), bases (triethylamine vs. pyridine), and temperatures .
  • Catalyst Use : Explore phase-transfer catalysts to enhance reaction efficiency .
  • Design of Experiments (DoE) : Apply statistical models to identify critical parameters .

Q. What crystallographic approaches are used to resolve the three-dimensional structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation and collect data at 293 K .
  • SHELX Refinement : Use SHELXL for structure solution, achieving R-factors < 0.05 for high accuracy .

Q. In structure-activity relationship (SAR) studies, which structural modifications enhance biological efficacy?

  • Substituent Tuning : Replace trifluoromethyl groups with halogens (Cl, F) to improve lipophilicity .
  • Sulfanyl Chain Variation : Test ethylsulfanyl vs. methylsulfanyl for optimal antimicrobial activity .
  • Thiadiazole Core Modifications : Introduce oxadiazole or triazole rings to assess impact on cytotoxicity .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay Standardization : Use CLSI/M7-A6 guidelines for antimicrobial testing .
  • Purity Validation : Confirm compound integrity via HPLC and mass spectrometry .
  • Stability Studies : Monitor degradation under varying pH and temperature conditions .

Q. What computational tools predict pharmacokinetic and toxicological profiles?

  • Molecular Docking : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., CYP450) .
  • QSAR Models : Develop regression models correlating substituent electronegativity with activity .
  • ADMET Prediction : Employ SwissADME or pkCSM to evaluate absorption and toxicity risks .

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